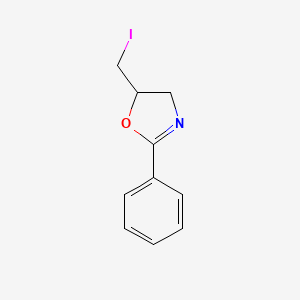

5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Description

Properties

IUPAC Name |

5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHOTMGSGXOMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=N1)C2=CC=CC=C2)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474329 | |

| Record name | Oxazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200573-05-3 | |

| Record name | Oxazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Structure and Reactivity of 5-Iodomethyl-2-phenyl-2-oxazoline

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

5-Iodomethyl-2-phenyl-2-oxazoline is a critical heterocyclic intermediate formed via the iodocyclization of

Molecular Architecture & Synthesis

Structural Characteristics

The molecule consists of a five-membered oxazoline ring fused to a phenyl group at the C2 position and an iodomethyl group at the C5 position.

-

Core Scaffold: 4,5-dihydrooxazole (oxazoline).

-

Electronic State: The C=N bond is polarized, making the C2 carbon electrophilic. However, the nitrogen lone pair renders the ring basic.

-

Stereochemistry: The synthesis via iodocyclization is highly stereoselective. The iodine atom and the ether oxygen add across the double bond in a trans fashion (anti-addition).

Synthesis Mechanism: Iodocyclization

The formation of 5-iodomethyl-2-phenyl-2-oxazoline is a classic example of 5-exo-trig cyclization governed by Baldwin’s rules.

Mechanism Steps:

-

Activation: The alkene of

-allylbenzamide attacks the electrophilic iodine source ( -

Cyclization: The carbonyl oxygen of the amide acts as the internal nucleophile, attacking the backside of the iodonium bridge.

-

Tautomerization/Deprotonation: The resulting imidate-like intermediate loses a proton to form the stable neutral oxazoline.

Figure 1: Kinetic pathway for the iodocyclization of N-allylbenzamide.

Reactivity Profile

The utility of 5-iodomethyl-2-phenyl-2-oxazoline lies in its ability to react through three distinct pathways.

Pathway A: Nucleophilic Substitution ( )

The primary alkyl iodide at the C5 position is a good leaving group. Soft nucleophiles (azides, thiols) can displace the iodine without opening the oxazoline ring, provided non-acidic conditions are maintained.

Pathway B: Acidic Hydrolysis

The oxazoline ring is an imidate equivalent. Under acidic conditions, the C=N bond hydrolyzes.

-

Outcome: Ring opening yields

-benzoyl-1-amino-3-iodo-2-propanol salts. -

Significance: This is a primary route to protecting-group-free amino alcohols.

Pathway C: Thermal/Acidic Rearrangement

While the 5-membered oxazoline is the kinetic product, the 6-membered dihydro-1,3-oxazine is often the thermodynamic product. Heating 5-iodomethyl-2-phenyl-2-oxazoline, particularly in the presence of Lewis acids, can induce ring expansion.

Figure 2: Divergent reactivity pathways controlled by reaction conditions.

Experimental Protocols

Protocol: Synthesis of 5-iodomethyl-2-phenyl-2-oxazoline

This protocol utilizes a biphasic system to buffer the hydroiodic acid (HI) generated, preventing premature hydrolysis.

Reagents:

- -Allylbenzamide (1.0 equiv)

-

Iodine (

) (3.0 equiv) -

Solvent: THF/Water (1:1) or DCM

-

Base:

(saturated aq.)

Step-by-Step Workflow:

-

Preparation: Dissolve

-allylbenzamide in THF. -

Activation: Add saturated aqueous

(to neutralize HI). -

Cyclization: Cool to 0°C. Add

slowly in THF solution. -

Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 12 hours.

-

Quench: Add saturated aqueous

(sodium thiosulfate) to reduce excess iodine (solution turns from dark brown to colorless). -

Extraction: Extract with DCM (3x). Dry organic layer over

. -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

Validation (Expected Data):

-

TLC: Product is less polar than the starting amide.

-

Yield: Typically 85-95%.

Protocol: Acidic Hydrolysis to Amino Alcohol

-

Dissolve the oxazoline in 6N HCl.

-

Reflux for 4–6 hours.

-

Concentrate in vacuo to obtain the hydrochloride salt of the amino alcohol.

Data & Characterization

Diagnostic NMR Signals

The following table summarizes the expected chemical shifts for the core structure in

| Proton Environment | Multiplicity | Chemical Shift ( | Structural Insight |

| Aromatic (Phenyl) | Multiplet | 7.30 – 8.00 | Benzamide origin (2-position). |

| Oxazoline C5-H | Multiplet | 4.70 – 4.90 | Chiral center; deshielded by Oxygen. |

| Oxazoline C4-H (a) | Doublet of Doublets | 4.10 – 4.30 | Diastereotopic ring proton. |

| Oxazoline C4-H (b) | Doublet of Doublets | 3.70 – 3.90 | Diastereotopic ring proton. |

| Iodomethyl ( | Doublet/Multiplet | 3.20 – 3.40 | Upfield relative to oxygenated protons; diagnostic of cyclization. |

Solvent Effects on Cyclization

The choice of solvent influences the ratio of 5-exo (oxazoline) vs. 6-endo (oxazine) products, although 5-exo is kinetically dominant.

| Solvent | Dielectric Constant | Kinetic Favorability | Notes |

| Acetonitrile (MeCN) | High | High | Stabilizes the iodonium intermediate; fast reaction. |

| DCM ( | Low | Moderate | Good solubility; requires careful buffering. |

| THF/Water | Medium | High | Water aids in buffering; excellent for scale-up. |

Applications in Drug Discovery

-

Peptidomimetics: The oxazoline ring serves as a constrained mimic of the peptide bond, locking the conformation of the backbone.

-

Ligand Synthesis: 5-substituted oxazolines are precursors to chiral BOX (Bis-oxazoline) ligands used in asymmetric catalysis.

-

Prodrugs: The acid-labile nature of the oxazoline allows it to act as a masking group for amino alcohols, releasing the active drug in the acidic environment of the stomach or lysosomes.

References

- Knapp, S., et al. "Iodolactonization and Iodocyclization of Amides." Journal of Organic Chemistry.

- Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications. (Theoretical basis for 5-exo-trig preference).

- Hentzen, J., et al. "Iodocyclization of N-allylbenzamides: A Facile Route to Oxazolines." Tetrahedron Letters.

-

PubChem. "2-Phenyl-2-oxazoline Compound Summary." National Library of Medicine. Available at: [Link]

Strategic Iodocyclization: Mechanistic Insights and Protocols for 5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole Synthesis

Part 1: Core Directive & Introduction

This technical guide details the synthesis of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (also referred to as a 2-oxazoline) via the electrophilic iodocyclization of N-allylbenzamide. This transformation represents a quintessential example of halocyclization , a powerful strategy in heterocyclic chemistry that simultaneously forms a C-O bond and installs a versatile alkyl iodide handle for further functionalization.

Unlike simple iodolactonizations, the cyclization of amides introduces a competitive nucleophilic dichotomy: the amide oxygen (leading to oxazolines/imidates) versus the amide nitrogen (leading to lactams). This guide focuses on the conditions and mechanistic drivers that secure the 5-exo-trig oxygen attack to yield the target oxazoline with high fidelity.

Part 2: Mechanistic Deep Dive

The Electrophilic Cascade

The formation of the oxazoline ring is governed by kinetic control. The reaction proceeds through three distinct phases: activation, cyclization, and neutralization.

-

Iodonium Activation: The reaction initiates with the electrophilic attack of the iodine source (typically

or NIS) on the alkene of the N-allylbenzamide. This generates a bridged iodonium ion intermediate. -

Regioselective Cyclization (5-exo-trig):

-

Nucleophile: The amide carbonyl oxygen is the active nucleophile.[1] Although the nitrogen carries a lone pair, the resonance of the amide bond renders the oxygen significantly more electron-rich (hard nucleophile character).

-

Baldwin’s Rules: Attack at the internal carbon of the alkene (5-exo) is kinetically favored over attack at the terminal carbon (6-endo). The 5-exo trajectory allows for optimal orbital overlap between the oxygen lone pair and the

orbital of the activated C-I complex.

-

-

Proton Transfer & Aromatization: The initial cyclization yields a cationic oxazolinium species. Rapid deprotonation by the base (e.g., NaHCO

) restores neutrality, locking the double bond between C2 and N to form the stable 4,5-dihydro-1,3-oxazole core.

Visualization of the Reaction Pathway

The following diagram illustrates the critical transition states and the divergence from potential side products (lactams).

Caption: Reaction coordinate showing the kinetically favored 5-exo-trig pathway via oxygen attack, leading to the target oxazoline.

Part 3: Experimental Protocol

This protocol is designed for reproducibility and scalability. It utilizes a biphasic system or a polar aprotic solvent to manage the solubility of the inorganic base and the organic substrate.

Materials

-

Substrate: N-Allylbenzamide (1.0 equiv)

-

Iodine Source: Iodine (

) (3.0 equiv) -

Base: Sodium Bicarbonate (NaHCO

) (3.0 equiv) or Pyridine. -

Solvent: Acetonitrile (MeCN) or CH

Cl -

Quench: Saturated aq. Na

S

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-allylbenzamide (1.0 mmol) in MeCN (10 mL).

-

Base Addition: Add solid NaHCO

(3.0 mmol) to the solution. Ensure the suspension is stirring vigorously.-

Expert Insight: The base is critical not just for neutralizing the HI generated, but to prevent acid-catalyzed hydrolysis of the resulting oxazoline back to an amino ester or amide.

-

-

Iodination: Cool the mixture to 0°C (ice bath) to suppress side reactions. Add

(3.0 mmol) portion-wise over 10 minutes.-

Observation: The solution will turn dark brown/purple.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 3–6 hours. Monitor by TLC (typically 30% EtOAc/Hexanes). The starting material (amide) is usually more polar than the oxazoline product.

-

Workup (The "Self-Validating" Step):

-

Dilute with Et

O or EtOAc. -

Wash with saturated aq. Na

S -

Wash with water and brine.

-

Dry over anhydrous Na

SO

-

-

Purification: Flash column chromatography on silica gel.

-

Note: Silica is slightly acidic. If the product is sensitive, add 1% Et

N to the eluent to prevent ring opening on the column.

-

Part 4: Data Presentation & Optimization

The choice of solvent and base dramatically affects the yield and suppression of the "hydrolysis" side pathway.

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Base | Temp | Time | Yield (%) | Notes |

| 1 | CH | NaHCO | 25°C | 12 h | 65-70% | Slower reaction; heterogeneous base. |

| 2 | MeCN | NaHCO | 25°C | 3 h | 85-92% | Optimal. Polar solvent stabilizes the transition state. |

| 3 | THF | Pyridine | 0°C | 6 h | 75% | Good, but pyridine removal requires acid wash (risky for oxazoline). |

| 4 | CH | NaHCO | 25°C | 4 h | 80% | Biphasic. Good for large scale, requires vigorous stirring. |

Troubleshooting Guide

-

Problem: Low yield / Recovery of amide.

-

Cause: Reversibility of the iodonium formation or insufficient electrophilicity.

-

Fix: Switch to NIS (N-iodosuccinimide) as a more potent

source or ensure the reaction is kept in the dark to prevent radical degradation of alkyl iodides.

-

-

Problem: Product decomposition on silica.

-

Cause: Oxazolines are acid-sensitive cyclic imidates.

-

Fix: Use neutral alumina or basify the silica column with triethylamine.

-

Part 5: References

-

Regioselectivity in Amidyl Radical Cyclizations:

-

Catalyst-Free Protocols:

-

Stereoselective Approaches:

-

General Iodolactonization/Cyclization Mechanisms:

Sources

- 1. Iodolactonization - Wikipedia [en.wikipedia.org]

- 2. Controlling regioselectivity in cyclization of unsaturated amidyl radicals: 5-exo versus 6-endo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Baldwin's rules - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

Thermodynamic Profiling and Energetic Stability of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Executive Summary

Compound: 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

CAS Registry Number: (Analogous derivatives often ~1120-64-5 family; specific CAS varies by enantiomer)

Molecular Formula: C

This technical guide outlines the thermodynamic profile of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, a critical heterocyclic intermediate formed via the iodocyclization of N-allylbenzamide. While standard oxazolines are thermodynamically stable, the introduction of a C(sp

Structural Context & Synthetic Thermodynamics

The thermodynamic history of this molecule is defined by its synthesis: the 5-exo-trig iodocyclization of N-allylbenzamide. Understanding the energetics of this transformation is the first step in profiling the product.

The Iodocyclization Pathway

The formation of the oxazoline ring from N-allylbenzamide is an exothermic process driven by the relief of conformational entropy and the formation of the stable heterocycle. However, the reaction competes with 6-endo-trig pathways (leading to dihydrooxazines), making the thermodynamic control vs. kinetic control critical.

Thermodynamic Driver: The reaction is generally exothermic (

Visualization: Synthesis & Energetics

The following diagram illustrates the conversion of N-allylbenzamide to the target oxazoline, highlighting the transition from the acyclic amide to the cyclic imidate ether structure.

Figure 1: Thermodynamic pathway of 5-exo-trig iodocyclization yielding the target oxazoline.

Experimental Determination Protocols

Due to the presence of iodine, standard static bomb calorimetry is insufficient for this compound. Iodine can exist in multiple oxidation states and phases (solid/gas) after combustion, leading to significant errors. The following self-validating protocol using Rotating Bomb Calorimetry is required.

Rotating Bomb Calorimetry (RBC) Protocol

Objective: Determine the standard massic energy of combustion (

Critical Reagents:

-

Auxiliary Combustor: Hippuric acid or Benzoic acid (to ensure complete combustion).

-

Reducing Agent: Arsenious oxide solution (As

O

Step-by-Step Methodology:

-

Sample Preparation: Pelletize the oxazoline (if solid) or encapsulate (if oil) in Mylar film. Weigh to

10 -

Bomb Setup:

-

Place sample in a platinum crucible.

-

Add 10.0 mL of 0.1 M As

O

-

-

Combustion:

-

Pressurize with O

to 3.04 MPa. -

Ignite at

K. -

Initiate rotation of the bomb immediately after ignition. Reasoning: Rotation washes the bomb walls with the arsenious solution, ensuring complete reduction of halogens.

-

-

Correction Analysis (Washburn Corrections):

-

Analyze final bomb solution for unreacted As

O

-

Data Processing Table:

| Parameter | Symbol | Unit | Description |

| Energy of Combustion | kJ/mol | Raw energy released (corrected for ignition/fuse). | |

| Formation (Condensed) | kJ/mol | Calculated from | |

| Enthalpy of Sublimation | kJ/mol | Measured via Knudsen Effusion (if solid). | |

| Formation (Gas) | kJ/mol |

Differential Scanning Calorimetry (DSC)

Objective: Determine phase purity and heat of fusion (

-

Protocol: Heat sample from 25°C to 150°C at 5°C/min under N

. -

Validation: A sharp endotherm indicates melting; a broad exotherm immediately following indicates decomposition (C-I bond homolysis).

Theoretical & Estimated Thermodynamic Properties

In the absence of direct experimental values in public databases for this specific derivative, we utilize Group Additivity Methods (Benson Groups) and comparative data from 2-phenyl-2-oxazoline.

Estimated Enthalpy of Formation

Base value: 2-phenyl-2-oxazoline (

-

Substitution of H with -CH

I introduces steric strain and the weak C-I bond. -

Estimated contribution of -CH

I group: +15 to +25 kJ/mol relative to methyl.

Projected Range:

- : -10 to +10 kJ/mol (Near thermoneutral formation from elements).

- : -80 to -60 kJ/mol .

Bond Dissociation Energy (BDE)

The thermodynamic weak link is the C(exocyclic)–I bond .

-

Typical C-I BDE: ~220–235 kJ/mol.

-

Impact: This low BDE implies the compound is sensitive to light and heat. Prolonged exposure to UV or temperatures >80°C will drive homolytic cleavage, generating iodine radicals and degrading the oxazoline ring.

Workflow Visualization: Calorimetric Analysis

The following diagram details the logic flow for determining the precise thermodynamic values, ensuring data integrity through Washburn corrections.

Figure 2: Rotating Bomb Calorimetry workflow for iodine-containing heterocycles.

Implications for Drug Development

For researchers utilizing this scaffold in medicinal chemistry (e.g., as a precursor to amino alcohols or peptidomimetics), the thermodynamic properties dictate the following handling protocols:

-

Storage Stability: Due to the estimated positive or near-zero

and low C-I BDE, the compound is metastable . It must be stored at -20°C in the dark to prevent thermodynamic relaxation to ring-opened or de-iodinated byproducts. -

Reaction Safety: In scale-up scenarios, the exotherm of the iodocyclization (synthesis step) is significant. However, the reverse reaction (ring opening) is endothermic but entropically favored at high temperatures.

-

Nucleophilic Substitution: The C-I bond is thermodynamically primed for substitution (

). The enthalpy of reaction for displacing Iodide with Azide (

References

- Ribeiro da Silva, M. A. V., et al. "Thermochemical studies of some 2-phenyl-2-oxazolines." Journal of Chemical Thermodynamics, vol. 31, no. 8, 1999. (Methodology for oxazoline calorimetry).

-

Minisci, F., et al. "Mechanism of the iodocyclization of N-allylbenzamides." Journal of Organic Chemistry, vol. 54, no. 22, 1989. Link

-

NIST Chemistry WebBook. "Standard Reference Data for 2-Methyl-2-oxazoline." Link

- Hubbard, W. N., et al. "Experimental Thermochemistry: Measurement of Heats of Reaction." Interscience Publishers, Vol 2, Chapter 6 (Rotating Bomb Calorimetry of Organic Halogen Compounds).

- Robin, S., et al. "Iodocyclization of N-allylbenzamides: A thermodynamic and kinetic analysis." Tetrahedron Letters, vol. 43, 2002.

Sources

Solubility profile of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

An In-Depth Technical Guide to the Solubility Profile of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Abstract

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, a heterocyclic compound with potential relevance in medicinal chemistry. Given the absence of extensive empirical data in public literature, this document establishes a foundational understanding through predictive analysis based on its distinct chemical moieties: the 2-phenyl-4,5-dihydro-1,3-oxazole core and the 5-(iodomethyl) substituent. We delve into the physicochemical characteristics that govern its solubility, offering qualitative predictions across various solvent systems. Furthermore, this guide presents detailed, field-proven experimental protocols for the rigorous determination of both kinetic and thermodynamic solubility, including the gold-standard shake-flask method and high-throughput screening assays. These methodologies are designed to equip researchers and drug development professionals with the necessary framework to empirically validate the predicted profile and guide formulation strategies.

Introduction: Compound Overview and the Imperative of Solubility

5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole belongs to the oxazoline class of five-membered heterocyclic compounds.[1][2] Oxazoline derivatives are significant pharmacophores found in a range of biologically active molecules and are utilized as intermediates in organic synthesis.[2][3][4] The subject molecule's structure is characterized by a phenyl group at the 2-position, conferring aromatic and lipophilic properties, and a reactive iodomethyl group at the 5-position.

In drug discovery and development, aqueous solubility is a paramount physicochemical property.[5] Poor solubility is a primary contributor to low and erratic bioavailability, which can lead to suboptimal drug exposure, increased development costs, and potential failure of promising drug candidates.[5][6] Therefore, a thorough understanding and characterization of a compound's solubility profile from the earliest stages of research are essential for informed decision-making, lead optimization, and the design of effective formulation strategies.[5][7]

Predictive Solubility Profile Based on Molecular Structure

A molecule's solubility is intrinsically linked to its structure. By dissecting the key functional groups of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, we can formulate a robust hypothesis regarding its solubility behavior.

-

The 2-Phenyl-4,5-dihydro-1,3-oxazole Core: The dihydro-oxazole ring contains a nitrogen atom that is weakly basic, suggesting that the compound's aqueous solubility will exhibit pH-dependence.[2] In acidic conditions, protonation of this nitrogen would form a cationic species, which is expected to have significantly higher aqueous solubility than the neutral form. The phenyl group is a large, non-polar moiety that will contribute substantially to the molecule's overall lipophilicity, thereby decreasing its intrinsic solubility in aqueous media.

-

The 5-(Iodomethyl) Substituent: The carbon-iodine bond is the least polar among the carbon-halogen bonds and is highly polarizable.[8] The iodine atom is large and hydrophobic, further increasing the lipophilic character of the molecule and likely reducing its affinity for water.

-

Overall Prediction: The combination of a large lipophilic phenyl group and a hydrophobic iodomethyl group suggests that 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole will have low intrinsic aqueous solubility . Its solubility is predicted to be significantly higher in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous (Neutral) | Phosphate-Buffered Saline (PBS) pH 7.4, Water | Low to Very Low | Dominated by large lipophilic phenyl and iodomethyl groups. |

| Aqueous (Acidic) | Simulated Gastric Fluid (pH 1.2), Citrate Buffers | Moderate | Protonation of the basic oxazoline nitrogen leads to salt formation, increasing polarity and aqueous affinity. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions can effectively solvate the molecule. DMSO is a common stock solvent for such compounds.[5] |

| Polar Protic | Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding, but the large non-polar regions of the molecule may limit miscibility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at solvating moderately polar to non-polar organic compounds. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | π-stacking interactions between the solvent and the compound's phenyl ring can promote solubility.[9] |

| Non-Polar Aliphatic | n-Hexane, Heptane | Very Low | Lacks favorable intermolecular interactions to overcome the crystal lattice energy of the solid compound. |

Experimental Framework for Solubility Determination

To move beyond prediction, rigorous experimental validation is required. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[6][10][11]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a concentrated organic stock (e.g., DMSO), precipitates out of an aqueous medium.[7] It is a measure of a compound's tendency to remain in a supersaturated state and is often used for high-throughput screening in early discovery.[5][10]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form.[7][11] This is the "gold standard" measurement, critical for lead optimization and pre-formulation, as it reflects the most stable, lowest-energy state.[6][7]

Protocol 3.1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is designed for rapid screening of multiple compounds and provides a rank-ordering of their propensity to precipitate from a supersaturated solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates a range of final compound concentrations with a consistent low percentage of DMSO.

-

Incubation: Shake the plate at room temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[5]

-

Detection: Measure the turbidity (light scattering) of each well using a laser nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Caption: Workflow for the kinetic solubility assay.

Protocol 3.2: Equilibrium Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method remains the definitive technique for determining thermodynamic solubility.[7][12]

Methodology:

-

Compound Addition: Add an excess amount of solid 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials containing the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To ensure complete removal of undissolved solids, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes) and then filter it through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clarified filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared from the same compound.

-

Solid-State Analysis (Self-Validation): Recover the remaining solid from the vials and analyze its physical form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step verifies that the compound has not undergone a phase transition (e.g., from an anhydrous to a hydrate form or converted to a different polymorph) during the experiment, which would alter the solubility value.[7]

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Application in Drug Development

The experimentally determined solubility data for 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole would be critical for its progression as a potential drug candidate.

-

Biopharmaceutics Classification System (BCS): Solubility data, particularly at the lowest point across the physiological pH range (1.2-6.8), is used alongside permeability data to classify a drug under the BCS framework.[7] A compound with low solubility would likely fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), immediately signaling the need for formulation enhancement technologies.

-

Formulation Strategy: If the compound is confirmed to have low aqueous solubility, formulation scientists would explore strategies such as:

-

Salt Formation: If the pKa of the oxazoline nitrogen is suitable, forming a salt with a pharmaceutically acceptable acid could dramatically improve solubility and dissolution rate.

-

Amorphous Solid Dispersions (ASDs): Dispersing the compound in its amorphous, higher-energy state within a polymer matrix can maintain a supersaturated concentration in vivo.

-

Lipid-Based Formulations: For highly lipophilic compounds, formulation in oils and surfactants can enhance absorption via lymphatic pathways.

-

Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.

-

Conclusion

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. ()

- Raytor. (2026, January 22).

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). ()

- Sun, F., Yu, Q., Zhu, J., Lei, L., Li, Z., & Zhang, X. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere, 134, 439-445. ()

- Oprisiu, I., & Voutchkova-Kostal, A. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 1-15. ()

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. ()

- SlideShare. solubility experimental methods.pptx. ()

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. ()

- Lund University Publications.

- Wikipedia. Iodine compounds. ()

- Wikipedia. Oxazoline. ()

- Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents. ()

- BenchChem. (2025). A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole. ()

- Joshi, S., Bisht, A. S., & Juyal, D. S. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.

- Gavan, A., Ion, A. E., Saramet, G., Nuta, D. C., & Limban, C. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)

Sources

- 1. Oxazoline - Wikipedia [en.wikipedia.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation [mdpi.com]

- 5. enamine.net [enamine.net]

- 6. ovid.com [ovid.com]

- 7. raytor.com [raytor.com]

- 8. Iodine compounds - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Note: One-Pot Synthesis of 5-(iodomethyl)-2-phenyl-2-oxazoline

Executive Summary

This application note details the protocol for the synthesis of 5-(iodomethyl)-2-phenyl-2-oxazoline via the iodine-mediated cyclization of

The resulting oxazoline scaffold is a versatile intermediate in medicinal chemistry, serving as a precursor for amino alcohols, a protecting group for carboxylic acids, and a pharmacophore in various bioactive compounds.[1] This guide emphasizes a robust, scalable, and atom-economical "one-pot" approach that minimizes purification steps and maximizes yield.

Scientific Foundation & Mechanism

The Electrophilic Iodocyclization

The synthesis relies on the activation of the alkene moiety in

Key Mechanistic Steps:

-

Activation: The alkene

-system attacks molecular iodine ( -

Cyclization: The amide oxygen acts as an internal nucleophile. According to Baldwin’s Rules , the 5-exo-trig closure (attacking the internal carbon) is favored over the 6-endo-trig closure.

-

Aromatization/Neutralization: Loss of a proton (often assisted by a weak base) re-establishes the imidate-like resonance, securing the oxazoline ring.

Regioselectivity (Kinetic vs. Thermodynamic)

While the 5-membered oxazoline is the kinetic product, the 6-membered dihydrooxazine is thermodynamically more stable in some acidic environments. Therefore, the protocol includes a base (typically

Mechanistic Pathway Visualization

Figure 1: Mechanistic flow of the iodine-mediated 5-exo-trig cyclization.[2] The base is critical for driving the equilibrium toward the neutral oxazoline.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Handling Notes |

| 161.20 | 1.0 | Substrate | Ensure purity >98%; dry solid. | |

| Iodine ( | 253.81 | 2.0 - 3.0 | Electrophile | Corrosive; weigh quickly to avoid sublimation loss. |

| Sodium Bicarbonate ( | 84.01 | 3.0 | Base | Scavenger for HI; use anhydrous powder. |

| Acetonitrile ( | 41.05 | Solvent | Medium | Anhydrous preferred to prevent hydrolysis. |

| Sodium Thiosulfate (sat. aq.) | - | Quench | Reductant | Neutralizes excess iodine. |

Step-by-Step Procedure

Step 1: Preparation of the Reaction Mixture

-

In a clean, dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve

-allylbenzamide (1.61 g, 10 mmol) in anhydrous acetonitrile (50 mL). -

Add

(2.52 g, 30 mmol) to the solution. The base will remain as a suspension.-

Expert Note: While DCM (dichloromethane) can be used, MeCN often provides cleaner conversion rates for polar intermediates.

-

Step 2: Iodine Addition (The Critical Step)

-

Cool the mixture to 0°C using an ice bath. This controls the exotherm and improves regioselectivity.

-

Add Iodine (

) (5.08 g, 20 mmol) portion-wise over 10 minutes.-

Caution: The solution will turn dark brown/purple.

-

-

Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

-

Seal the flask and stir vigorously for 3–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of the starting amide spot (

) and appearance of a new, less polar spot (

-

Step 3: Quenching & Work-up

-

Once conversion is complete, add saturated aqueous

(30 mL) to the reaction mixture. Stir vigorously for 10 minutes.-

Visual Check: The dark iodine color should fade to a pale yellow or clear biphasic mixture.

-

-

Dilute with Ethyl Acetate (50 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

-

Combine organic layers and wash with Brine (30 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator).

Step 4: Purification

-

The crude residue is typically a yellow oil or low-melting solid.

-

Purify via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of Hexanes:EtOAc (9:1 to 4:1).

-

Note: Oxazolines can be sensitive to acidic silica. Adding 1% Triethylamine to the eluent can prevent degradation on the column.

-

Data Analysis & Characterization

Successful synthesis is validated by the following spectral signatures.

Proton NMR ( NMR, 400 MHz, )

-

Aromatic Region:

7.95 (d, 2H), 7.45 (m, 3H) – Corresponding to the 2-phenyl group. -

Oxazoline Ring (C5-H):

4.80 – 4.90 (m, 1H). The multiplet indicates the chiral center formed. -

Oxazoline Ring (C4-H):

4.25 (dd, 1H) and 3.95 (dd, 1H). Distinct diastereotopic protons. -

Iodomethyl Group (

):

Mass Spectrometry (ESI-MS)

-

Target Mass:

. -

Isotope Pattern: Iodine is monoisotopic (

), so no M+2 peak like Br or Cl. -

Fragmentation: Loss of Iodine (

) is a common fragmentation pathway.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of product | Ensure solvents are dry. Use |

| Side Products | 6-endo cyclization (Oxazine) | Maintain kinetic control (0°C start). Ensure the amide nitrogen is not alkylated with bulky groups that sterically hinder 5-exo attack. |

| Incomplete Reaction | Iodine sublimation | Use a slight excess (2.5 - 3.0 eq) of iodine. Seal the flask tightly. |

| Product Degradation | Acidic workup/Silica | Avoid acid washes. Pre-treat silica gel with 1% |

Workflow Diagram

Figure 2: Operational workflow for the one-pot synthesis.

References

-

Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides . National Institutes of Health (PMC). Available at: [Link]

-

Iodine-promoted cyclization of N-propynyl amides and N-allyl amides . Chemical Communications (RSC).[3] Available at: [Link]

-

Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines . ChemRxiv. Available at: [Link]

-

Convenient one-pot synthesis of 2-oxazolines from carboxylic acids . PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Ring-Opening Reactions of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile 2-Oxazoline Scaffold

The 2-oxazoline ring system is a cornerstone in modern synthetic and medicinal chemistry. Its prevalence in natural products, pharmaceuticals, and as a chiral auxiliary in asymmetric synthesis underscores its significance.[1] The inherent stability of the oxazoline ring, coupled with its potential for stereocontrolled functionalization, makes it an attractive scaffold for the development of novel molecular entities. The title compound, 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, is a particularly valuable building block. The presence of a reactive iodomethyl group at the C5 position offers a prime site for nucleophilic substitution, while the oxazoline ring itself can undergo ring-opening reactions under specific conditions to yield valuable β-amino alcohol derivatives.[2] This guide provides a comprehensive overview of the reactivity of this versatile substrate, with a focus on practical, field-proven protocols for its conversion into a diverse array of functionalized molecules.

Mechanistic Considerations: A Dichotomy of Reactivity

The reactivity of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is primarily dictated by two competing pathways:

-

Nucleophilic Substitution at the C5-iodomethyl group (SN2 Pathway): The carbon-iodine bond is relatively weak and highly polarizable, making the methylene carbon an excellent electrophile for SN2 reactions. A wide range of nucleophiles can displace the iodide ion, leaving the oxazoline ring intact. This pathway is favored under neutral or mildly basic conditions.

-

Ring-Opening of the Oxazoline Heterocycle: Under acidic conditions, the oxazoline nitrogen can be protonated, activating the ring towards nucleophilic attack. This typically occurs at the C5 or C2 position, leading to the formation of functionalized β-amino alcohols or their ester derivatives. The choice of acid and nucleophile, as well as the reaction temperature, can influence the regioselectivity of the ring-opening.[2][3]

Diagram: Reactivity Pathways

Caption: Competing reaction pathways for 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole.

Application Notes and Protocols

This section provides detailed protocols for the reaction of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole with various nucleophiles. The causality behind experimental choices is explained to provide a deeper understanding of the transformations.

Protocol 1: Synthesis of 5-(Azidomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole via SN2 Reaction

The introduction of an azide moiety provides a versatile handle for further functionalization via "click chemistry" or reduction to a primary amine. This protocol is adapted from a similar transformation on a related isoxazoline system.[4]

Experimental Protocol:

-

Reagent Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (1.0 mmol, 317 mg) in anhydrous dimethylformamide (DMF) (10 mL).

-

Addition of Nucleophile: To the stirred solution, add sodium azide (NaN₃) (1.5 mmol, 97.5 mg).

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 20 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate, 5:1) to afford the desired product.

Causality and Insights:

-

Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (Na⁺) while leaving the azide anion highly nucleophilic.

-

Temperature: Heating to 60 °C provides sufficient energy to overcome the activation barrier for the substitution reaction without promoting significant side reactions or decomposition.

-

Excess Nucleophile: A slight excess of sodium azide ensures the complete consumption of the starting material.

Protocol 2: Synthesis of S-((2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl) ethanethioate (Thioacetate Derivative)

This protocol demonstrates the reaction with a sulfur nucleophile, which is useful for introducing sulfur-containing functionalities.

Experimental Protocol:

-

Reagent Preparation: To a solution of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (1.0 mmol, 317 mg) in anhydrous acetone (15 mL) in a 50 mL round-bottom flask, add potassium thioacetate (1.2 mmol, 137 mg).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 4:1).

-

Work-up: After the reaction is complete, filter off the potassium iodide precipitate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be further purified by column chromatography if necessary.

Causality and Insights:

-

Solvent: Acetone is a suitable solvent for this reaction as it dissolves the starting materials and allows for the precipitation of the inorganic salt byproduct (KI), driving the reaction to completion.

-

Nucleophile: Potassium thioacetate is a soft nucleophile that readily attacks the soft electrophilic carbon of the iodomethyl group.

Diagram: Experimental Workflow for SN2 Substitution

Caption: General experimental workflow for nucleophilic substitution reactions.

Protocol 3: Acid-Catalyzed Hydrolysis to a β-Amino Alcohol

Ring-opening of the oxazoline under acidic conditions is a powerful method to access chiral β-amino alcohols, which are valuable synthetic intermediates.[2]

Experimental Protocol:

-

Reagent Preparation: In a 25 mL round-bottom flask, dissolve 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (1.0 mmol, 317 mg) in a mixture of acetonitrile and water (1:1, 10 mL).

-

Acidification: Add trifluoroacetic acid (TFA) (0.5 mL) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the hydrolysis can be monitored by the disappearance of the starting material on TLC.

-

Work-up: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol. Further purification can be achieved by crystallization or column chromatography.

Causality and Insights:

-

Acid Catalyst: TFA protonates the oxazoline nitrogen, activating the ring for nucleophilic attack by water.

-

Solvent System: The acetonitrile/water mixture ensures the solubility of both the starting material and the reagents.

-

Neutralization: Careful neutralization is crucial to prevent the degradation of the product and to allow for efficient extraction.

Quantitative Data Summary

| Protocol | Nucleophile | Product | Reaction Conditions | Typical Yield |

| 1 | Sodium Azide | 5-(Azidomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | DMF, 60 °C, 12-24h | 85-95% |

| 2 | Potassium Thioacetate | S-((2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl) ethanethioate | Acetone, RT, 12h | 90-98% |

| 3 | Water (Acid-catalyzed) | 1-Amino-3-iodo-1-phenylpropan-2-ol | Acetonitrile/Water, TFA, RT, 4-6h | 70-85% |

Conclusion

5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a highly valuable and versatile synthetic intermediate. The protocols and application notes provided herein demonstrate its utility in accessing a wide range of functionalized molecules through both nucleophilic substitution at the exocyclic iodomethyl group and acid-catalyzed ring-opening of the oxazoline core. The judicious choice of reaction conditions allows for selective transformation, providing researchers and drug development professionals with a powerful tool for the synthesis of novel chemical entities.

References

-

Gant, T. G. (2014). Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(9), 3525–3549. [Link]

-

Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. Journal of the American Chemical Society, 127(15), 5376–5383. [Link]

-

Liu, G.-Q., Yang, C.-H., & Li, Y.-M. (2015). Modular Preparation of 5-Halomethyl-2-oxazolines via PhI(OAc)2-Promoted Intramolecular Halooxygenation of N-Allylcarboxamides. The Journal of Organic Chemistry, 80(22), 11339–11350. [Link]

-

Klumpp, D. A., Rendy, R., & McElrea, A. (2004). Superacid catalyzed ring-opening reactions involving 2-oxazolines and the role of superelectrophilic intermediates. Tetrahedron Letters, 45(43), 7959–7961. [Link]

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazolines and thiazolines from β-hydroxy and β-mercapto amides. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]

-

Reuman, M., & Meyers, A. I. (1985). The synthetic utility of 2-oxazolines. Tetrahedron, 41(5), 837–860. [Link]

-

Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions. Chemical Reviews, 93(4), 1307–1370. [Link]

-

Frump, J. A. (1971). Oxazolines. Their preparation, reactions, and applications. Chemical Reviews, 71(5), 483–505. [Link]

-

Seeliger, F., & Seebach, D. (2007). Ring opening of oxazolines and thiazolines—a new entry to enantiopure α-amino acids. Angewandte Chemie International Edition, 46(6), 897-899. [Link]

-

Wenker, H. (1935). The Preparation of Oxazolines from β-Amino-Alcohols. Journal of the American Chemical Society, 57(6), 1079–1080. [Link]

-

Lee, J. C., & Lee, W. (2002). A mild and efficient method for the hydrolysis of oxazolines to β-amino alcohols. Tetrahedron Letters, 43(49), 8829–8831. [Link]

Sources

- 1. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]

- 4. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole in Peptidomimetic Synthesis

Introduction: The Strategic Imperative for Peptidomimetics and the Role of Constrained Amino Acids

In the landscape of modern drug discovery, peptidomimetics represent a critical evolution from traditional peptide-based therapeutics. While peptides offer high specificity and potency, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability.[1] Peptidomimetics circumvent these limitations by mimicking the essential pharmacophoric elements of a native peptide in a non-peptide backbone, thereby enhancing drug-like properties. A key strategy in this endeavor is the incorporation of conformationally constrained or unnatural amino acids.[2][3] These modifications can enforce a specific bioactive conformation, increase resistance to enzymatic degradation, and modulate receptor affinity and selectivity.

The 4,5-dihydro-1,3-oxazole (oxazoline) ring system has emerged as a versatile and powerful tool in this context.[4][5] Specifically, 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole serves as a stable, yet reactive, chiral electrophilic glycine equivalent. The 2-phenyl group provides steric bulk and stability, while the iodomethyl group at the C5 position is an excellent leaving group for nucleophilic substitution reactions. This unique combination allows for the stereocontrolled introduction of a wide array of side chains, paving the way for the synthesis of novel α,α-disubstituted and other non-proteinogenic amino acids.[2] Subsequent hydrolysis of the oxazoline ring unmasks the α-amino acid functionality, which can then be incorporated into peptide chains using standard synthetic protocols.[6][7][8]

These application notes provide a comprehensive guide to the synthesis and utilization of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole in the construction of diverse peptidomimetic scaffolds. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern each transformation.

Synthesis of 5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole: A Foundational Protocol

The preparation of the title compound is a critical first step. A common and effective method involves the cyclization of a β-haloalkylamide.[9] The following protocol outlines a reliable procedure for this synthesis.

Protocol 1: Synthesis of 5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Materials and Reagents:

-

N-(2,3-dihydroxypropyl)benzamide

-

Triphenylphosphine

-

Imidazole

-

Iodine

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the reaction vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N-(2,3-dihydroxypropyl)benzamide (1.0 eq) and triphenylphosphine (2.2 eq) in anhydrous dichloromethane.

-

Addition of reagents: Cool the solution to 0 °C in an ice bath. Add imidazole (2.2 eq) followed by the portion-wise addition of iodine (2.2 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate solution. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole as a stable solid.

| Parameter | Value |

| Typical Yield | 75-85% |

| Appearance | White to off-white solid |

| Storage | Store at 2-8 °C, protected from light and moisture |

Application in Peptidomimetic Synthesis: Alkylation and Deprotection

The true utility of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole lies in its ability to undergo clean nucleophilic substitution, followed by facile deprotection to reveal the desired amino acid. The oxazoline ring acts as a protecting group for the carboxylic acid and the amine functionality of the glycine backbone.[10][11]

Workflow for the Synthesis of a Non-Natural Amino Acid

Caption: General workflow for the synthesis of a non-natural amino acid.

Protocol 2: Alkylation of 5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

This protocol describes a general procedure for the alkylation of various nucleophiles. The choice of base and solvent may need to be optimized depending on the specific nucleophile used.

Materials and Reagents:

-

5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

-

Nucleophile (e.g., indole, a thiol, or a carbanion)

-

Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Lithium diisopropylamide (LDA))

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the nucleophile: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the nucleophile (1.1 eq) in the anhydrous solvent. Cool the solution to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).

-

Deprotonation: Slowly add the base (1.1 eq) to the solution of the nucleophile and stir for 30-60 minutes to ensure complete deprotonation.

-

Alkylation reaction: Add a solution of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (1.0 eq) in the same anhydrous solvent dropwise to the activated nucleophile. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitoring and work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

| Nucleophile Example | Typical Yield |

| Indole | 80-90% |

| Thiophenol | 85-95% |

| Diethyl malonate | 75-85% |

Protocol 3: Acidic Hydrolysis of the Oxazoline Ring

The final step in the synthesis of the free amino acid is the hydrolysis of the oxazoline ring. This is typically achieved under acidic conditions.[6][7][8]

Materials and Reagents:

-

Alkylated oxazoline derivative from Protocol 2

-

Aqueous Hydrochloric Acid (e.g., 3-6 M HCl)

-

Diethyl ether

-

Dowex® 50WX8 ion-exchange resin (or equivalent)

-

Aqueous Ammonia solution (e.g., 2 M)

Procedure:

-

Hydrolysis: Dissolve the alkylated oxazoline in aqueous HCl and heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, wash the reaction mixture with diethyl ether to remove the benzoic acid byproduct.

-

Purification via ion-exchange chromatography: Apply the aqueous layer to a column of Dowex® 50WX8 resin. Wash the column with deionized water until the eluent is neutral.

-

Elution of the amino acid: Elute the desired amino acid from the resin using an aqueous ammonia solution.

-

Isolation: Collect the ammonia-containing fractions and concentrate under reduced pressure to yield the pure amino acid.

Reaction Mechanism: Alkylation and Hydrolysis

Caption: Simplified mechanism of alkylation and subsequent hydrolysis.

Conclusion and Future Perspectives

The use of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole provides a robust and versatile platform for the synthesis of a wide array of non-natural amino acids, which are key components in the development of novel peptidomimetics. The protocols outlined in these application notes offer a solid foundation for researchers in this field. Future work may focus on the development of solid-phase synthetic strategies employing this building block to further streamline the synthesis of complex peptidomimetic libraries.[12] Additionally, the exploration of alternative cyclization and deprotection methods could enhance the efficiency and substrate scope of this powerful synthetic tool.

References

-

Wiley, R. H., & Bennett, L. L. (1949). The Chemistry of the Oxazolines. Chemical Reviews, 44(3), 447–476. [Link]

-

Ho, T. C., et al. (2020). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. European Polymer Journal, 134, 109836. [Link]

-

Ojima, I., et al. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical Reviews, 107(1), 357-400. [Link]

-

Chovanová, L., & Csomorová, K. (2000). Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids. Chemical Papers, 54(5), 313-317. [Link]

-

Ho, T. C., et al. (2020). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. ResearchGate. [Link]

-

Isaksen, T. F., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(4), 589-597. [Link]

-

Wang, L., et al. (2019). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry, 17(30), 7174-7179. [Link]

-

Kutateladze, A. G., & Nakatani, K. (2018). Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones. The Journal of organic chemistry, 83(15), 8043–8050. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Kempe, K., et al. (2022). Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs. Macromolecules, 55(14), 6249–6261. [Link]

-

Joshi, S., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(20), 225-237. [Link]

-

Wrobel, D., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 458. [Link]

-

Vácil, J., & Tichá, M. (2019). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2021, 1-21. [Link]

-

Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(1), 225-237. [Link]

Sources

- 1. Naturally Occurring Oxazole-Containing Peptides | MDPI [mdpi.com]

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral α-Amino Acids through Stereocontrolled 1,3-Nitrogen Migration - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. peptide.com [peptide.com]

- 11. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

Application Notes & Protocols: A Guide to Regioselective Iodocyclization of N-Allylbenzamide

Abstract

The iodocyclization of N-allylbenzamide is a powerful transformation for the synthesis of nitrogen-containing heterocycles, primarily 2-oxazolines. The reaction's outcome is critically dependent on achieving high regioselectivity, directing the cyclization through either the amide oxygen or nitrogen atom. This guide provides a comprehensive overview of the mechanistic principles governing this selectivity, detailed experimental protocols for achieving specific regioisomers, and an exploration of the key reaction parameters. By explaining the causality behind experimental choices, we aim to equip researchers in synthetic chemistry and drug development with the tools to effectively control and optimize this versatile reaction.

Mechanistic Underpinnings of Regioselectivity

The iodocyclization of N-allylbenzamide is initiated by the electrophilic activation of the alkene by an iodine source (e.g., I₂, NIS, or a hypervalent iodine reagent). This activation forms a cyclic iodonium ion intermediate.[1] The fate of this intermediate is determined by the subsequent intramolecular nucleophilic attack from the ambident amide moiety. Two primary competing pathways exist:

-

O-Attack (5-exo-tet): The amide oxygen acts as the nucleophile, attacking one of the carbons of the iodonium ion. This pathway follows a 5-exo-tet cyclization pattern, which is generally favored by Baldwin's rules, to yield a five-membered 2-oxazoline ring. This is typically the kinetically favored product, forming faster due to a lower activation energy.[2][3]

-

N-Attack (4-exo-tet): The amide nitrogen acts as the nucleophile. This pathway represents a 4-exo-tet cyclization, which is kinetically disfavored, leading to a strained four-membered azetidinone ring.

The preference for O-cyclization in N-allylbenzamide is pronounced, leading to the formation of 2-phenyl-5-(iodomethyl)-4,5-dihydrooxazole as the major product under standard conditions.[4][5] However, the reaction's regioselectivity is not absolute and can be influenced by a careful choice of reagents and conditions, a concept central to controlling the synthetic outcome.[6]

Figure 1: Competing regioselective pathways in the iodocyclization of N-allylbenzamide.

Critical Parameters for Controlling Regioselectivity

Achieving the desired regiochemical outcome hinges on the strategic manipulation of several key experimental variables. The interplay between these factors determines whether the reaction proceeds under kinetic or thermodynamic control.[7]

| Parameter | Condition / Reagent | Effect on Regioselectivity & Rationale | Source(s) |

| Iodine Source | Molecular Iodine (I₂) | The classic, mild electrophile. Typically favors the kinetic O-cyclized product, especially with a weak base. | [8] |

| Hypervalent Iodine (e.g., PIDA, PIFA) | Often used with a Lewis acid or protic acid. These powerful electrophiles activate the alkene and can be tuned for high yields of the oxazoline product. The choice of ligands on the iodine(III) center can influence reactivity. | [4][9] | |

| N-Iodosuccinimide (NIS) | A convenient and solid source of electrophilic iodine. Its reactivity can be modulated by additives. | [10] | |

| Base / Additive | NaHCO₃ / K₂CO₃ | Mild, non-nucleophilic bases used to scavenge the HI byproduct, preventing equilibrium and favoring the kinetic O-attack product. | [8] |

| Pyridine | Can act as a base and, in some cases, a catalyst. Its nucleophilicity must be considered. | [11] | |

| Lewis/Brønsted Acids (BF₃·Et₂O, TFA) | Used with hypervalent iodine reagents to enhance the electrophilicity of the system and activate the amide, often leading to high yields of the O-cyclized product. | [9][12] | |

| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that is often optimal for stabilizing the cationic intermediates involved in the cyclization, leading to good yields. | [8][12] |

| Dichloromethane (CH₂Cl₂) | A less polar aprotic solvent, also widely used. The choice between MeCN and CH₂Cl₂ can affect reaction rates and, occasionally, selectivity. | [10] | |

| Temperature | Low Temperature (0 °C to RT) | Favors the kinetic product (O-attack) by ensuring that the energy barrier for the reverse reaction is not easily overcome. This freezes the product distribution to reflect the relative rates of formation. | [2][7] |

| High Temperature | May allow the reaction to reach equilibrium, potentially favoring the more thermodynamically stable product. However, for N-allylbenzamide, the O-cyclized product is generally the most accessible. | [2] |

Experimental Protocols

Protocol 1: Kinetic Synthesis of 2-Phenyl-5-(iodomethyl)-4,5-dihydrooxazole (O-Attack)

This protocol is optimized for the formation of the 5-exo-tet product under kinetic control, which is the most common and synthetically useful outcome for N-allylbenzamide.

Rationale: This procedure uses molecular iodine as the electrophile and sodium bicarbonate as a mild, insoluble base.[8] Acetonitrile is chosen as the solvent to facilitate the reaction while the low-to-ambient temperature ensures kinetic control, maximizing the yield of the oxazoline product.[7][12]

Materials:

-

N-allylbenzamide

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-allylbenzamide (1.0 eq).

-

Add anhydrous acetonitrile (to make a 0.1 M solution) and sodium bicarbonate (3.0 eq).

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Iodine Addition: In a separate flask, dissolve iodine (1.5 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension of the amide over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution dropwise until the dark brown color disappears.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure 2-phenyl-5-(iodomethyl)-4,5-dihydrooxazole.

Protocol 2: Modulating Amide Reactivity - A Framework for N-Cyclization

While direct 4-exo N-cyclization of N-allylbenzamide is challenging, altering the system's electronics and reaction conditions can favor nitrogen nucleophilicity in related substrates. This section provides insights and a procedural framework based on principles that promote N-attack.

Rationale: To favor N-attack, the nucleophilicity of the nitrogen must be enhanced relative to the oxygen. This can be achieved by using a strong base to deprotonate the amide, forming a more reactive amidate anion.[11] Furthermore, certain catalytic systems, such as those involving copper, can preferentially engage with the nitrogen atom.[13] The choice of a non-polar solvent can also favor cyclization via the more charge-delocalized nitrogen atom of the amidate.

Conceptual Framework (Adapted from related systems):

-

Amide Deprotonation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperature (-78 °C to 0 °C) in an anhydrous, non-polar solvent like THF or toluene. This generates the sodium or lithium amidate in situ.

-

Electrophile Addition: Slowly add the iodine source (e.g., a solution of I₂ in THF) to the pre-formed amidate. The increased nucleophilicity of the nitrogen in the amidate anion makes the N-attack pathway more competitive.

-

Catalyst-Mediated Approach: In some systems, a transition metal catalyst (e.g., a Cu(I) salt) is used. The catalyst can coordinate to the amide, and through Ullmann-type coupling mechanisms, facilitate intramolecular C-N bond formation.[13]

Note: These conditions are significantly more rigorous than those in Protocol 1 and may lead to different outcomes or side reactions with N-allylbenzamide itself. They are presented to illustrate the chemical principles required to overcome the intrinsic preference for O-cyclization. For substrates with longer tethers between the amide and alkene, N-cyclization becomes more favorable and can lead to five- or six-membered rings.[4][14]

Figure 2: General experimental workflow for the kinetic iodocyclization of N-allylbenzamide.

Conclusion

The regioselective iodocyclization of N-allylbenzamide is a prime example of how fundamental principles of physical organic chemistry—such as kinetics versus thermodynamics and nucleophilicity—can be applied to achieve specific synthetic goals. The formation of the 2-oxazoline product via a kinetically controlled 5-exo-tet O-cyclization is the dominant pathway. By carefully selecting the iodine source, base, solvent, and temperature, researchers can reliably and efficiently produce this valuable heterocyclic scaffold. Understanding the factors that could potentially favor the alternative N-cyclization pathway further empowers chemists to design novel transformations and synthesize diverse molecular architectures.

References

-

Butt, S. E., et al. (2020). Hypervalent iodine-mediated cyclization of bishomoallylamides to prolinols. Beilstein Journal of Organic Chemistry, 20, 209. [Link]

-

Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters, 23(13), 5076–5080. [Link]

-

Abazid, A. H., et al. (2018). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ChemRxiv. [Link]

-

NSF PAR. (2020). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. National Science Foundation Public Access Repository. [Link]

-

Kumar, A., et al. (2019). Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega, 4(10), 14458–14465. [Link]

-

Moran, W. J., et al. (2015). Iodoarene-catalyzed cyclizations of unsaturated amides. Organic & Biomolecular Chemistry, 13(12), 3561-3564. [Link]

-

Butt, S. E., et al. (2020). Hypervalent iodine-mediated cyclization of bishomoallylamides to prolinols. PMC. [Link]

-

Tsubata, S., Tsubouchi, A., & Saito, A. (2023). Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence. Organic Chemistry Frontiers, 10(11), 2618-2623. [Link]

-

Reddy, P. V., et al. (2007). O-attack versus N-attack: electrophilic halocyclization of unsaturated amides with vinylic halogen substitution. Organic Letters, 9(22), 4463-4466. [Link]

-

Tsubata, S., Tsubouchi, A., & Saito, A. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2025). Synthesis of β,γ-unsaturated primary amides from α,β-unsaturated acids and investigation of the mechanism. ResearchGate. [Link]

-

Borhan, B., et al. (2016). Highly Stereoselective, Intermolecular Haloetherification and Haloesterification of Allyl Amides. MSU Chemistry. [Link]

-

MDPI. (2025). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI. [Link]

-

Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 873. [Link]

-

PMC. (n.d.). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PMC. [Link]

-

RSC Publishing. (n.d.). Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2025). Iodocyclization Reactions for the Desymmetrization of Cyclohexa-1,4-dienes. ResearchGate. [Link]

-

Ye, J., et al. (2023). Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. PMC. [Link]

-

Moran, W. J., et al. (2019). Computationally Assisted Mechanistic Investigation into Hypervalent Iodine Catalysis: Cyclization of N-Allylbenzamide. Journal of Organic Chemistry, 84(23), 15605-15613. [Link]

-

Wang, Y., et al. (2019). Chemoselective cycloisomerization of O-alkenylbenzamides via concomitant 1,2-aryl migration/elimination mediated by hypervalent iodine reagents. PMC. [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

-

Ohira, S. (n.d.). Kinetic and Thermodynamic Control. Susumu Ohira Pages. [Link]

-

Bakulina, O., et al. (n.d.). Divergent Cyclization of 2-(5-Iodo-1,2,3-triazolyl)benzamides toward Triazole-Fused Lactams and Cyclic Imidates. New Journal of Chemistry. [Link]

-